7-methyl-3-(2-methylbenzoyl)chromen-4-one
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Overview
Description
7-methyl-3-(2-methylbenzoyl)chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a methyl group at the 7th position and a 2-methylbenzoyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3-(2-methylbenzoyl)chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-methyl-3-(2-methylbenzoyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: 7-methyl-3-(2-methylbenzoyl)chromen-4-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new chromen-4-one derivatives with potential biological activities .
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, as well as in reducing inflammation in animal models .
Medicine: In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies .
Industry: The compound is used in the development of new materials with specific optical and electronic properties. It is also employed in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 7-methyl-3-(2-methylbenzoyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. It also modulates signaling pathways related to apoptosis and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 3-benzoylchromen-4-one
- 7-methyl-3-(4-methylbenzoyl)chromen-4-one
Comparison: Compared to similar compounds, 7-methyl-3-(2-methylbenzoyl)chromen-4-one exhibits unique biological activities due to the presence of the 2-methylbenzoyl group. This structural modification enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-methyl-3-(2-methylbenzoyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-7-8-14-16(9-11)21-10-15(18(14)20)17(19)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPZGYIAWMJMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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